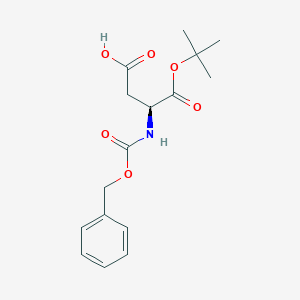

(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid is a compound of interest in organic chemistry, particularly in the synthesis of peptides and other complex molecules. It is known for its role as a protecting group in peptide synthesis, where it helps to prevent unwanted reactions at specific sites on the molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid typically involves the protection of the amino group of succinic acid derivatives. One common method includes the reaction of (S)-2-Amino-succinic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide to form the benzyloxycarbonyl derivative. This intermediate is then reacted with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid undergoes various chemical reactions, including:

Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.

Substitution: The benzyloxycarbonyl group can be selectively removed using hydrogenation or treatment with strong acids, allowing for further functionalization of the molecule.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are commonly used.

Substitution: Palladium on carbon (Pd/C) is often used for hydrogenation, while trifluoroacetic acid can be used for acidolysis.

Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride may be used, depending on the desired transformation.

Major Products Formed

Hydrolysis: Succinic acid derivatives and benzyl alcohol.

Substitution: Deprotected amino acids or peptides.

Oxidation and Reduction: Various oxidized or reduced derivatives, depending on the specific reaction conditions.

Aplicaciones Científicas De Investigación

(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid is widely used in scientific research, particularly in:

Peptide Synthesis: As a protecting group for amino acids, it facilitates the stepwise construction of peptides by preventing side reactions.

Medicinal Chemistry: It is used in the synthesis of peptide-based drugs and other bioactive molecules.

Biochemistry: The compound is employed in the study of enzyme mechanisms and protein interactions.

Industrial Applications: It is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mecanismo De Acción

The primary mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid involves its role as a protecting group. By temporarily masking reactive sites on amino acids, it allows for selective reactions to occur at other positions. This is crucial in the synthesis of complex molecules, where precise control over reaction pathways is required.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-Benzyloxycarbonylamino-succinic Acid: Similar structure but lacks the tert-butyl ester group.

(S)-2-Amino-succinic Acid 1-tert-butyl Ester: Lacks the benzyloxycarbonyl protecting group.

(S)-2-Benzyloxycarbonylamino-glutaric Acid 1-tert-butyl Ester: Contains an additional carbon in the backbone.

Uniqueness

(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid is unique due to its dual protecting groups, which provide enhanced stability and selectivity in synthetic applications. This makes it particularly valuable in the synthesis of complex peptides and other bioactive molecules.

Actividad Biológica

(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid, also known by its CAS number 146398-02-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, supported by data tables, case studies, and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₆H₂₃N₁O₅

- Molecular Weight : 309.36 g/mol

- CAS Number : 146398-02-9

- LogP : 2.20990

These properties suggest that the compound may exhibit moderate lipophilicity, which can influence its absorption and distribution in biological systems.

Antioxidant Activity

Antioxidant assays have demonstrated that related compounds exhibit significant free radical scavenging abilities. For instance, studies on Schiff-base ligands reveal that certain derivatives possess strong antioxidant properties, which could be extrapolated to assess the potential of this compound in mitigating oxidative stress .

Antimicrobial Activity

Similar compounds have also been evaluated for their antimicrobial properties. In vitro studies suggest that derivatives of amino acids can exhibit antibacterial and antifungal activities against various pathogens. For example, certain benzyloxycarbonyl derivatives have shown activity comparable to standard antibiotics .

Case Studies and Research Findings

- Caspase Inhibition :

-

Antimicrobial Screening :

- A study evaluating the antimicrobial properties of various amino acid derivatives found that certain modifications enhance activity against Gram-positive and Gram-negative bacteria . Although direct studies on this compound are lacking, its structural similarities suggest it may exhibit similar effects.

- In Silico Studies :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃N₁O₅ |

| Molecular Weight | 309.36 g/mol |

| LogP | 2.20990 |

| CAS Number | 146398-02-9 |

| Biological Activity | Potential Effects |

|---|---|

| Antioxidant | Free radical scavenging |

| Antimicrobial | Activity against bacteria & fungi |

| Apoptosis Regulation | Caspase inhibition |

Propiedades

IUPAC Name |

(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-16(2,3)23-14(20)12(9-13(18)19)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRXXPBUFHOMPN-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.